Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)9-11(8-12)16-10-4-5-10/h10-13,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKNUFLZKRIQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopropylamino)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of palladium on carbon as a catalyst and ethanol as a solvent under hydrogen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H26N2O2
- Molecular Weight : 266.38 g/mol
- CAS Number : 1305235-96-4
- IUPAC Name : tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
The compound features a unique bicyclic structure that allows for diverse interactions with biological targets, enhancing its potential for therapeutic applications.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity, particularly against resistant strains of bacteria. The compound's mechanism involves the inhibition of beta-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial pathogens. This property suggests its potential use in combination therapies to enhance the efficacy of existing antibiotics.
Case Studies
-
Inhibition of Beta-Lactamase :
- A study demonstrated that this compound effectively inhibited beta-lactamase activity in Escherichia coli, leading to increased susceptibility to beta-lactam antibiotics.
- The results indicated a synergistic effect when combined with ampicillin, highlighting its potential as an adjuvant in antibiotic therapy.
-
Antimicrobial Spectrum :
- Further investigations revealed that this compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its relevance in treating infections caused by resistant strains.
Synthetic Route Overview
- Formation of Bicyclic Core :
- The initial step involves constructing the azabicyclic framework through cyclization reactions.
- Functionalization :
- Subsequent reactions introduce the tert-butyl and cyclopropylamine moieties, yielding the final product.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane-8-carboxylate scaffold is widely modified at the 3-position to tune pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane-8-carboxylate Derivatives
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoroacetyl in ) enhance electrophilicity for covalent binding in PROTACs. Aromatic heterocycles (e.g., pyrazin-2-yloxy in ) improve solubility and receptor affinity in CNS targets. Aliphatic amines (e.g., 2-aminopropyl in ) facilitate blood-brain barrier penetration.
Synthetic Efficiency :
- Yields vary widely (36–92%), influenced by steric hindrance and reaction conditions. For example, pyrazin-2-yloxy substitution requires flash chromatography for purification (36% yield) , while trifluoroacetyl derivatives achieve high yields via optimized triflation reactions .
Physicochemical Properties: Molecular weight: Ranges from 227.3 g/mol (hydroxymethyl derivative ) to 356.26 g/mol (bromopyrazole analog ), affecting pharmacokinetics. Polarity: Hydroxymethyl and aminopropyl substituents increase hydrophilicity, whereas tert-butyl and aromatic groups enhance lipophilicity .
Biological Activity
Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 1305235-96-4) is an organic compound notable for its complex bicyclic structure and potential biological applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H24N2O2, with a molecular weight of approximately 266.38 g/mol. The compound features a tert-butyl ester group and a cyclopropylamino substituent, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N2O2 |
| Molecular Weight | 266.38 g/mol |
| CAS Number | 1305235-96-4 |
| PubChem CID | 61238778 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, particularly in the context of pain management and inflammation control. The bicyclic structure allows for specific binding to active sites on target proteins, which can modulate their activity.
Inhibition Studies
Research indicates that compounds with similar bicyclic structures have shown promising results as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). For instance, studies on related azabicyclo compounds have demonstrated their ability to inhibit NAAA activity, leading to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
Biological Activity and Pharmacological Applications
- Anti-inflammatory Effects :
-
Analgesic Properties :
- The modulation of pain pathways through enzyme inhibition suggests potential use in analgesic therapies, especially for chronic pain conditions.
- Research Applications :
Study on Azabicyclo Compounds
A study focusing on azabicyclo compounds reported the identification of potent inhibitors for NAAA, highlighting structure-activity relationships (SAR) that could be applied to this compound . The findings indicated that modifications in the chemical structure significantly influenced biological activity and selectivity.
Comparative Analysis with Similar Compounds
In comparison with other azabicyclo derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, this compound exhibited distinct pharmacokinetic profiles and biological activities due to its unique functional groups .
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Potential NAAA inhibitor | Not specified |
| Pyrazole azabicyclo[3.2.1]octane derivative | High NAAA inhibition | IC50 = 0.042 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate intermediates ( ). Yield optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropylamine), solvent selection (DCE or TFE for improved solubility), and catalytic additives (e.g., acetic acid or NaBH(OAc)₃ for reductive amination) . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard, with yields ranging from 50–98% depending on stereochemical complexity .
Q. Which spectroscopic techniques are most reliable for characterizing the bicyclo[3.2.1]octane core and confirming substitution patterns?
- Methodological Answer : ¹H/¹³C NMR is critical for identifying the bicyclic scaffold (e.g., δ 25–35 ppm for bridgehead carbons) and substituents like the cyclopropylamino group (δ 2.5–3.5 ppm for CH₂ protons) . HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₆N⁺: 232.2060; observed: 232.2058) . IR spectroscopy confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–10) at 25–60°C for 24–72 hours, followed by HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to track degradation. The tert-butyl carbamate group is prone to acidic hydrolysis (pH < 3), requiring neutral or mildly basic conditions for long-term storage .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during functionalization of the bicyclo[3.2.1]octane core?
- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries (e.g., (1S,5S)-configured intermediates) or asymmetric catalysis (e.g., BINOL-phosphoric acids for amination). highlights enantiomeric separation via chiral HPLC (Chiralpak IA column, heptane/ethanol) to resolve exo/endo isomers . Computational modeling (DFT) predicts steric and electronic barriers to regioselectivity .
Q. How can in vitro binding assays differentiate the compound’s affinity for monoamine transporters (DAT, SERT, NET)?
- Methodological Answer : Competitive radioligand assays using [³H]WIN35428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET) are performed in transfected HEK293 membranes. IC₅₀ values are calculated via nonlinear regression, with Ki values adjusted using the Cheng-Prusoff equation. emphasizes screening at 10 μM initial concentrations to identify hits . False positives are minimized by counter-screening against off-target receptors (e.g., σ₁, mAChR) .
Q. What methodologies resolve contradictions between computational docking predictions and experimental binding data?
- Methodological Answer : Discrepancies arise from flexible binding pockets (e.g., Ras GTPase domains). Use induced-fit docking (Schrödinger Suite) and molecular dynamics simulations (>100 ns) to model conformational changes. Validate with mutagenesis (e.g., K117A in Ras) and SPR assays to measure kinetic parameters (kon/koff) .
Q. How is the compound adapted for ¹⁸F-labeling in PET tracer development?
- Methodological Answer : Electrophilic fluorination of stannane precursors (e.g., exo-3-[(6-trimethylstannyl-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate) with [¹⁸F]F₂ or [¹⁸F]Selectfluor achieves ~15–20% radiochemical yield. Purification via semi-prep HPLC (C18, ethanol/water) ensures >95% radiochemical purity .
Q. What structural analogs enhance selectivity for kinase or GTPase targets?
- Methodological Answer : Replace the cyclopropylamino group with bulkier substituents (e.g., benzyl, pyridyl) to exploit hydrophobic pockets. shows tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a NEK7 inhibitor (IC₅₀: 0.8 μM) . SAR libraries (25–125 compounds) identify critical hydrogen bonds (e.g., NH…Glu49 in Ras) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
